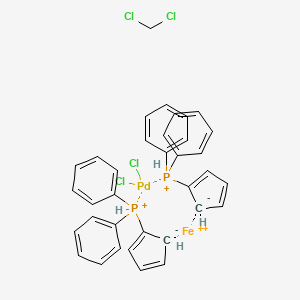
Pd(dppf)Cl2 DCM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II) complex with dichloromethane, commonly referred to as Pd(dppf)Cl2 DCM, is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pd(dppf)Cl2 DCM can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The general reaction is as follows :
[ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow \text{(dppf)PdCl}_2 + 2 \text{RCN} ]
where RCN can be acetonitrile (CH3CN) or benzonitrile (C6H5CN).
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving sodium palladium chloride in anhydrous ethanol and then adding this solution to a dichloromethane solution of 1,1’-bis(diphenylphosphino)ferrocene. The mixture is stirred at room temperature to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pd(dppf)Cl2 DCM is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig amination, Heck reaction, Suzuki-Miyaura coupling, and Stille coupling .
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, Grignard reagents, and boronic acids. Typical conditions involve the use of organic solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products: The major products formed from these reactions are often biaryls, aryl ethers, and lactams .
Aplicaciones Científicas De Investigación
Pd(dppf)Cl2 DCM has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is employed in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism by which Pd(dppf)Cl2 DCM exerts its catalytic effects involves several key steps:
- Oxidative Addition : The palladium center inserts into a carbon-halogen bond.
- Transmetalation : The organic group is transferred from the nucleophile to the palladium center.
- Reductive Elimination : The final product is formed, and the palladium catalyst is regenerated .
Comparación Con Compuestos Similares
Similar Compounds:
- Pd(PPh3)4 : Tetrakis(triphenylphosphine)palladium(0)
- PdCl2(PPh3)2 : Dichlorobis(triphenylphosphine)palladium(II)
- Pd2(dba)3 : Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Pd(dppf)Cl2 DCM is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, provides enhanced stability and reactivity compared to other palladium complexes .
Propiedades
Fórmula molecular |
C35H32Cl4FeP2Pd+2 |
|---|---|
Peso molecular |
818.6 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2 |
Clave InChI |
SNRCKKQHDUIRIY-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


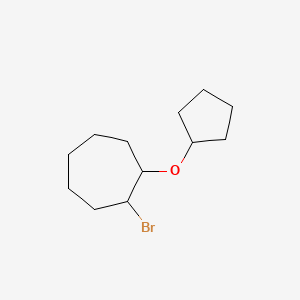

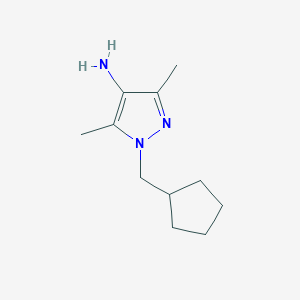
![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)

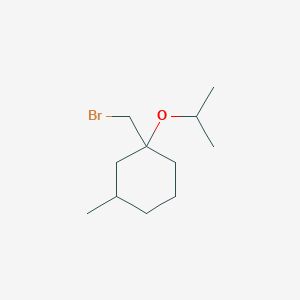
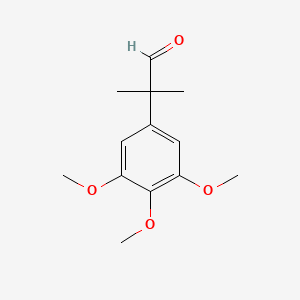
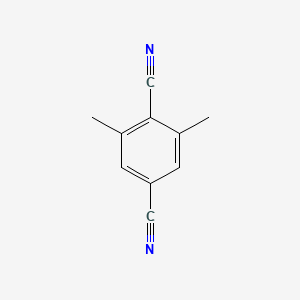

![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)




